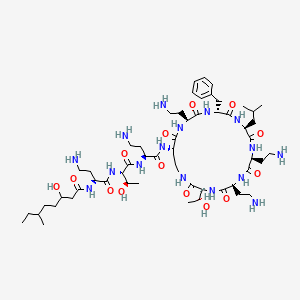
Prostaglandin H2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prostaglandin H2 (PGH2) was first isolated from incubations of arachidonic acid with ovine seminal vesicle microsomes, and was described as a potent vasoconstrictor. PGH2 is the precursor for all 2-series PGs and thromboxanes (TXs), and is a TP receptor agonist which irreversibly aggregates human platelets at 50-100 ng/ml. PGH2 is a suicide substrate for platelet TX synthase possessing a Ki of 18 µM as compared to 28 µM for PGH1.
Wissenschaftliche Forschungsanwendungen
Pharmacological and Clinical Applications
Prostaglandin H2 (PGH2) research encompasses a broad spectrum of biomedical investigations. Its implications in hormonal and neurohormonal behavior have been pivotal. PGH2 is significant in reproductive health, particularly in inducing labor and terminating early pregnancies. Its regulatory role in blood pressure and potential therapeutic applications in hypertension and peripheral vascular diseases are noteworthy. Additionally, its bronchodilator effect suggests potential utility in asthma treatment (Karim & Hillier, 2012).
Role in Inflammation
PGH2 is intricately linked with the inflammatory response. As a lipid autacoid derived from arachidonic acid, it sustains homeostatic functions and mediates pathogenic mechanisms, including inflammation. Its generation involves cyclooxygenase isoenzymes, and its biosynthesis is inhibited by nonsteroidal anti-inflammatory drugs. Understanding PGH2's role in inflammation is crucial for potential clinical relevance in conditions like atherosclerosis and vascular injury response (Ricciotti & FitzGerald, 2011).
Structural Insights and Drug Target Potential
The crystal structure of PGH2 synthase, an enzyme crucial in PGH2 biosynthesis, provides insights into its function and potential as a drug target. The structure reveals specific binding sites and active sites, informing the design of targeted drugs for conditions like inflammation and pain (Gupta et al., 2004).
Vascular Function
PGH2 plays a significant role in vascular function. It is a key regulator in producing prostaglandins and thromboxane, which modulate vascular tone and contribute to pathologies like hypertension and diabetes. Understanding PGH2's function in different vascular beds, including systemic and cerebral, is essential for therapeutic interventions targeting vascular diseases (Davidge, 2001).
Immune System Modulation
Prostaglandins like PGH2 modulate key aspects of the immune system. PGH2's role in immune regulation, particularly in the context of cancer progression, highlights its potential as a target for therapies aimed at immune modulation (Harris et al., 2002).
Eigenschaften
Produktname |
Prostaglandin H2 |
|---|---|
Molekularformel |
C20H32O5 |
Molekulargewicht |
352.5 |
Synonyme |
PGH2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[5-Acetamido-2-(hydroxymethyl)-6-methoxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxane-3-sulfonoperoxoic acid](/img/structure/B1151466.png)



